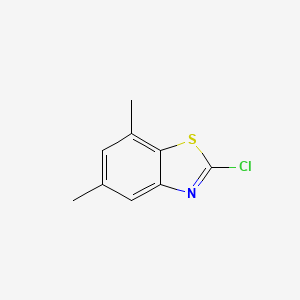

2-Chloro-5,7-dimethyl-1,3-benzothiazole

説明

2-Chloro-5,7-dimethyl-1,3-benzothiazole is a chemical compound with the CAS Number: 791594-81-5 . It has a molecular weight of 197.69 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 2-Chloro-5,7-dimethyl-1,3-benzothiazole and its derivatives is a topic of interest in modern chemistry . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents .Molecular Structure Analysis

The InChI code for 2-Chloro-5,7-dimethyl-1,3-benzothiazole is1S/C9H8ClNS/c1-5-3-6 (2)8-7 (4-5)11-9 (10)12-8/h3-4H,1-2H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

The reactions of 2-Chloro-5,7-dimethyl-1,3-benzothiazole derivatives provide a powerful, modern tool for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis

2-Chloro-5,7-dimethyl-1,3-benzothiazole is a solid compound . It has a molecular weight of 197.69 .科学的研究の応用

Corrosion Inhibition

- Benzothiazole derivatives, including 2-Chloro-5,7-dimethyl-1,3-benzothiazole, have been explored as corrosion inhibitors for steel in acidic environments. Hu et al. (2016) studied the corrosion inhibiting effect of certain benzothiazole derivatives against steel in a 1 M HCl solution, finding them to offer better stability and higher efficiencies than previously reported inhibitors from the benzothiazole family (Hu et al., 2016).

- Salarvand et al. (2017) investigated the performance of certain 2-phenyl-benzothiazole derivatives, revealing their high efficiency as corrosion inhibitors for mild steel in 1 M HCl solution (Salarvand et al., 2017).

Antitumor Activities

- 2-(4-Aminophenyl)benzothiazoles, closely related to 2-Chloro-5,7-dimethyl-1,3-benzothiazole, have shown potent inhibitory effects on specific human ovarian carcinoma cell lines. Bradshaw et al. (1998) found these compounds to exhibit GI50 values in the nanomolar range, indicating a high level of inhibition in certain cell lines (Bradshaw et al., 1998).

Environmental Contamination and Human Exposure

- Benzothiazole derivatives are widely distributed in the environment, as noted by Asimakopoulos et al. (2013), who found that these compounds are present in various environments including water and air, leading to human exposure (Asimakopoulos et al., 2013).

Fluorescence and Sensing Applications

- Benzothiazole-based compounds have been used in the development of sensors. For instance, Li et al. (2018) designed a benzothiazole-based aggregation-induced emission luminogen for the detection of pH fluctuations in biosamples and neutral water samples (Li et al., 2018).

Analytical Chemistry

- Benzothiazoles, including derivatives of 2-Chloro-5,7-dimethyl-1,3-benzothiazole, are subjects of analytical studies for their occurrence in the environment and biological samples. For example, Asimakopoulos et al. (2013) developed a method for determining benzotriazoles and benzothiazoles in human urine (Asimakopoulos et al., 2013).

Air Quality and Exposure Assessment

- Maceira et al. (2018) conducted a study on the occurrence of benzothiazoles in outdoor air particulate matter, evaluating human exposure to these compounds (Maceira et al., 2018).

将来の方向性

The future directions in the study of 2-Chloro-5,7-dimethyl-1,3-benzothiazole could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The compound’s biologically active and industrially demanded properties make it a promising subject for future research .

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed in the context of their interaction with the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis . The inhibitory concentrations of these molecules were compared with standard reference drugs, and the benzothiazole derivatives showed better inhibition potency .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the dpre1 enzyme, which plays a crucial role in the cell wall biosynthesis ofM. tuberculosis . This suggests that the compound may affect the cell wall biosynthesis pathway in M. tuberculosis.

Pharmacokinetics

The compound’s molecular weight is 19769 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis , suggesting that the compound may have bacteriostatic or bactericidal effects.

特性

IUPAC Name |

2-chloro-5,7-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPCQBBRKCVELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365964 | |

| Record name | 2-chloro-5,7-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5,7-dimethyl-1,3-benzothiazole | |

CAS RN |

791594-81-5 | |

| Record name | 2-chloro-5,7-dimethyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

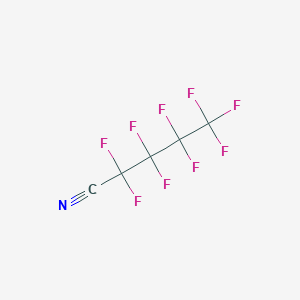

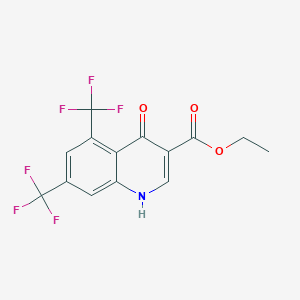

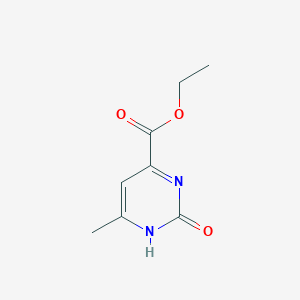

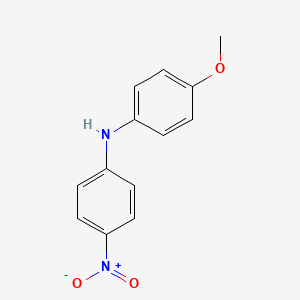

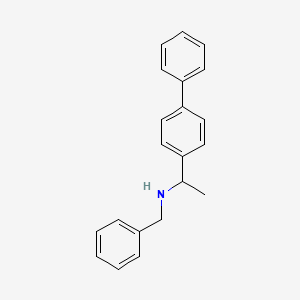

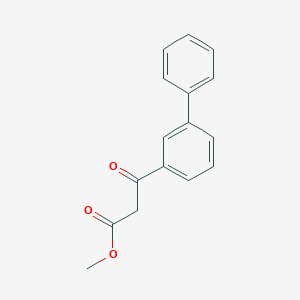

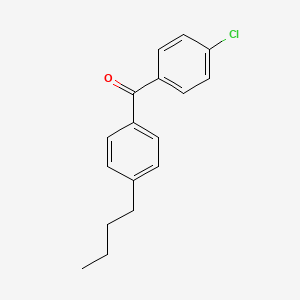

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1608113.png)

![2-[4-(2-Methoxyphenyl)piperazino]ethanethioamide](/img/structure/B1608118.png)

![2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic Acid](/img/structure/B1608122.png)

![4-[(4-carbamoylphenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1608126.png)